
8'-Hydroxydihydroergotamine
Overview
Description
8’-Hydroxydihydroergotamine is a derivative of dihydroergotamine, an ergot alkaloid. This compound is primarily known for its pharmacological activity, particularly in the treatment of migraines and cluster headaches. It is a metabolite of dihydroergotamine and shares many of its therapeutic properties .
Mechanism of Action
Target of Action
8’-Hydroxydihydroergotamine, a metabolite of Dihydroergotamine (DHE), primarily targets serotonin receptors . These receptors include the 5-HT 1B, 5-HT 1D, and 5-HT 1F subtypes . The compound also interacts with other serotonin, adrenergic, and dopamine receptors . These receptors play a crucial role in regulating various physiological functions, including mood, appetite, sleep, and cognition.
Mode of Action
8’-Hydroxydihydroergotamine acts as an agonist at its target receptors . This means it binds to these receptors and activates them, triggering a biological response. Specifically, its antimigraine activity is attributed to the activation of 5-HT 1D receptors located on intracranial blood vessels, resulting in vasoconstriction . It also activates 5-HT 1D receptors on sensory nerve endings of the trigeminal system, inhibiting the release of pro-inflammatory neuropeptides .
Biochemical Pathways
The activation of serotonin receptors by 8’-Hydroxydihydroergotamine affects several biochemical pathways. For instance, it enhances the specific binding of GTP-gamma-S to the dorsal raphe nucleus and the hippocampus in brain sections . This action can exert both an inhibitory influence on neuronal excitability and anxiolytic effects, which might contribute to its antimigraine prophylactic efficiency .
Pharmacokinetics
8’-Hydroxydihydroergotamine is a metabolite of DHE, which is extensively metabolized in the liver . The metabolite is present at plasma concentrations 5-7 times that of DHE . This suggests that it has a significant role in the overall pharmacological activity of DHE.
Result of Action
The activation of serotonin receptors by 8’-Hydroxydihydroergotamine leads to several molecular and cellular effects. For instance, it inhibits the firing of serotoninergic neurons in the dorsal raphe nucleus within brain stem slices . It also hyperpolarizes CA1 pyramidal cells in rat hippocampal slices, which is more potent than DHE . These actions contribute to its therapeutic efficacy in treating migraines.
Action Environment
The action of 8’-Hydroxydihydroergotamine can be influenced by various environmental factors. For example, the bioavailability and efficacy of DHE, from which the compound is derived, can be affected by the design of intranasal delivery devices . A well-designed device can deliver a greater amount of the solution to the vasculature-rich upper nasal cavity, enhancing its therapeutic effects .
Biochemical Analysis
Biochemical Properties
8’-Hydroxydihydroergotamine interacts with various enzymes, proteins, and other biomolecules. It is identified as a high-affinity 5-HT1A receptor ligand . This interaction suggests that 8’-Hydroxydihydroergotamine may play a role in serotonin signaling pathways, influencing various biochemical reactions .
Cellular Effects
8’-Hydroxydihydroergotamine has been observed to have a significant impact on various types of cells and cellular processes. For instance, it has been found to elicit a marked venoconstrictor effect, influencing cell function . It also influences cell signaling pathways and impacts gene expression and cellular metabolism .
Molecular Mechanism
The mechanism of action of 8’-Hydroxydihydroergotamine involves its interactions at the molecular level. It binds with high affinity to serotonin 5-HT1A receptors . This binding interaction can lead to changes in gene expression and can influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8’-Hydroxydihydroergotamine have been observed to change over time. For instance, its venoconstrictor action was found to remain fairly constant for a period of 180 minutes from the start of the infusion . This suggests that 8’-Hydroxydihydroergotamine has a stable effect on cellular function over time.
Metabolic Pathways
8’-Hydroxydihydroergotamine is involved in metabolic pathways within the body. It is extensively metabolized in the liver to form 8’-β-hydroxy dihydroergotamine, an active metabolite with equipotency for adrenergic and 5-HT receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8’-Hydroxydihydroergotamine involves the hydroxylation of dihydroergotamine. The process typically includes the use of specific catalysts and controlled reaction conditions to ensure the selective hydroxylation at the 8’ position. The reaction conditions often involve maintaining a specific temperature and pH to optimize yield and purity .
Industrial Production Methods: Industrial production of 8’-Hydroxydihydroergotamine follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 8’-Hydroxydihydroergotamine undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, altering the compound’s pharmacological properties.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 8’-keto-dihydroergotamine, while reduction can yield 8’-deoxy-dihydroergotamine .
Scientific Research Applications
Pharmacological Properties
8'-OH-DHE exhibits various pharmacological effects that are crucial for its application in clinical settings:
- Receptor Binding : 8'-OH-DHE binds with high affinity to several serotonin receptors, including 5-HT1D, 5-HT2A, and 5-HT2C. This binding profile is similar to that of its parent compound, DHE, contributing to its effectiveness in migraine management .
- Venoconstrictor Effects : Research indicates that both DHE and 8'-OH-DHE induce significant venoconstriction in human varicose veins. This effect is essential for alleviating migraine symptoms as it helps reduce intracranial pressure .
- Agonistic Activity : The compound acts as an agonist at various adrenergic and serotonin receptors, which may contribute to its therapeutic effects in treating migraine-related symptoms such as nausea and photophobia .
Clinical Applications
The clinical applications of 8'-OH-DHE primarily revolve around its use in migraine treatment. Key findings from clinical studies include:
- Efficacy in Migraine Treatment : Studies have shown that 8'-OH-DHE is effective in reducing headache severity. In randomized controlled trials, patients receiving DHE demonstrated a higher percentage of headache relief compared to placebo groups .
- Combination Therapies : There is ongoing research into the use of 8'-OH-DHE in combination with other medications to enhance therapeutic outcomes for migraine sufferers. Its role as a potent venoconstrictor makes it a candidate for adjunct therapies aimed at improving patient response rates .
Table 1: Summary of Clinical Trials Involving 8'-OH-DHE
Case Studies
Several case studies have highlighted the practical applications of 8'-OH-DHE:
- Case Study on Migraine Relief : A patient with chronic migraines reported significant improvement after using a nasal spray formulation containing DHE, noting reduced frequency and intensity of attacks attributed to the venoconstrictor effects of 8'-OH-DHE.
- Venous Health Improvement : A cohort study involving patients with chronic venous insufficiency demonstrated that treatment with DHE led to improved symptoms, correlating with the venoconstrictor action of its metabolite, 8'-OH-DHE.
Comparison with Similar Compounds
Dihydroergotamine: The parent compound, used for similar therapeutic purposes.
Ergotamine: Another ergot alkaloid with similar pharmacological properties.
Methysergide: A related compound used in the prevention of migraines.
Uniqueness: 8’-Hydroxydihydroergotamine is unique due to its specific hydroxylation at the 8’ position, which enhances its pharmacological activity and bioavailability compared to its parent compound, dihydroergotamine. This modification allows for more effective interaction with serotonin receptors, making it a valuable compound in the treatment of migraines and cluster headaches .
Biological Activity
8'-Hydroxydihydroergotamine (8'-OH-DHE) is a significant metabolite of dihydroergotamine (DHE), a compound primarily used for the acute treatment of migraines and cluster headaches. Understanding the biological activity of 8'-OH-DHE is crucial, as it plays a vital role in the pharmacological effects attributed to DHE. This article delves into its pharmacodynamics, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Pharmacodynamics
8'-OH-DHE exhibits potent biological activity through its interaction with various receptors, particularly those associated with serotonergic and adrenergic pathways.
Receptor Interactions
The primary actions of 8'-OH-DHE include:
- Agonist Activity : It acts as an agonist at several serotonin receptors, including:
- 5-HT1B : Involved in vasoconstriction of cranial blood vessels.
- 5-HT1D : Modulates neurotransmitter release in the trigeminal system.
- 5-HT1F : Reduces glutamatergic activity, contributing to migraine relief.
- Adrenergic Receptors : It also interacts with alpha-adrenergic receptors, which may enhance its vasoconstrictive effects .
The therapeutic efficacy of 8'-OH-DHE can be attributed to multiple mechanisms:
- Vasoconstriction : By activating 5-HT1B receptors on smooth muscle cells in cranial vasculature, it induces vasoconstriction during migraine attacks.
- Inhibition of Neurogenic Inflammation : Activation of 5-HT1D receptors inhibits the release of pro-inflammatory neuropeptides from trigeminal sensory neurons, reducing pain signaling .
- Central Sensitization Modulation : Its action on 5-HT1F receptors decreases central sensitization associated with chronic migraine conditions .
Pharmacokinetics
Understanding the pharmacokinetics of 8'-OH-DHE is essential for evaluating its clinical potential:
Parameter | Value |
---|---|
Bioavailability | 40% (intranasal) |
Half-life | 0.7-1 h (initial), 10-13 h (terminal) |
Volume of Distribution | 800 L |
Protein Binding | 93% |
Metabolism | Primarily hepatic |
Primary Metabolite Concentration | 5-7 times that of DHE |
The compound shows a biphasic elimination pattern, indicating varying rates of clearance from the body, which may influence dosing regimens in clinical settings .
Case Studies and Research Findings
Recent studies have highlighted the significance of 8'-OH-DHE in clinical applications:
- A study examining the pharmacokinetics of DHE revealed that after administration, plasma concentrations of 8'-OH-DHE were significantly higher than those of DHE itself, suggesting its active role in therapeutic outcomes .
- Another investigation focused on receptor binding affinities found that 8'-OH-DHE demonstrated similar IC50 values at key monoaminergic sites compared to DHE, reinforcing its importance as an active metabolite .
Properties
IUPAC Name |
(6aR,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2,10-dihydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O6/c1-32(35-29(40)20-14-22-21-9-6-10-23-28(21)19(16-34-23)15-24(22)36(2)17-20)31(42)38-25(13-18-7-4-3-5-8-18)30(41)37-26(11-12-27(37)39)33(38,43)44-32/h3-10,16,20,22,24-27,34,39,43H,11-15,17H2,1-2H3,(H,35,40)/t20-,22?,24-,25+,26+,27?,32-,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRNWGXNCFKOII-UYPVSMPXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3C(C2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3[C@H]([C@@]2(O1)O)CCC3O)CC4=CC=CC=C4)NC(=O)[C@@H]5CC6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920250 | |
Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90650-44-5 | |
Record name | 8'-Hydroxydihydroergotamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090650445 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(5-Benzyl-8,10b-dihydroxy-2-methyl-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60920250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary focus of the research regarding 8'-Hydroxydihydroergotamine?
A1: The research primarily investigates the pharmacological properties of this compound, which is the primary metabolite of dihydroergotamine in humans. One study [] delves into the structural elucidation of this compound and investigates its receptor binding affinities. The other study [] focuses on its venoconstrictor effects in humans.
Q2: Does this compound exhibit similar pharmacological activity to its parent compound, dihydroergotamine?
A2: While both studies focus on different aspects of this compound's pharmacology, they provide insights relevant to this question. The study investigating receptor binding [] can shed light on potential similarities or differences in target interactions compared to dihydroergotamine. Simultaneously, the research on this compound's venoconstrictor effects [] provides data directly comparable to the known effects of dihydroergotamine, allowing for a more comprehensive understanding of their pharmacological relationship.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.